molecular formula C15H12FN5O2 B2719896 8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879468-57-2

8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2719896
CAS RN: 879468-57-2
M. Wt: 313.292
InChI Key: CLEITEGWXIIBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile as a partial agonist of the 5-HT1A receptor .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[2,1-f]purine core, which is a bicyclic structure composed of an imidazole ring fused to a purine ring . This core is substituted at various positions with a 4-fluorophenyl group and two methyl groups .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

Cancer Treatment

This compound has shown potential as an inhibitor of Bcr-Abl, an oncoprotein with aberrant tyrosine kinase activity involved in chronic myeloid leukemia (CML). It has demonstrated cytotoxicity in CML-derived cell lines, including those resistant to traditional tyrosine kinase inhibitors (TKIs) like imatinib . This makes it a promising candidate for overcoming drug resistance in cancer therapy.

Anti-inflammatory Applications

Research indicates that derivatives of this compound may possess anti-inflammatory properties. By modulating specific signaling pathways, it can potentially reduce inflammation, making it useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies suggest that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to inhibit certain enzymes and reduce oxidative stress in neuronal cells highlights its potential in neuroprotection .

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes, making it a candidate for developing treatments against diseases like influenza and hepatitis .

Antibacterial Applications

Research has shown that this compound can act as an antibacterial agent by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This makes it a potential candidate for treating bacterial infections, including those caused by antibiotic-resistant strains .

Cardiovascular Disease

The compound has potential applications in treating cardiovascular diseases. It can modulate key enzymes and receptors involved in cardiovascular health, potentially reducing the risk of conditions like hypertension and atherosclerosis .

Diabetes Management

Studies have indicated that this compound might help in managing diabetes by enhancing insulin sensitivity and modulating glucose metabolism. Its ability to influence key metabolic pathways could make it a valuable addition to diabetes treatment regimens .

Antioxidant Properties

The compound exhibits antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. This makes it useful in a variety of therapeutic applications, including anti-aging treatments and protection against chronic diseases .

Mechanism of Action

This compound acts as a partial agonist at the 5-HT1A receptor . The 5-HT1A receptor is a type of serotonin receptor, and it’s thought that activating this receptor can have antidepressant effects .

Safety and Hazards

In animal models, this compound has been found to induce weak sedation and lipid metabolism disturbances without affecting serum glucose level . It also showed a stronger α1-adrenolytic effect, which is responsible for decreased systolic blood pressure . In contrast to a similar compound, AZ-861, it induced weight gain in mice .

Future Directions

The study of this compound and similar derivatives is a promising area of research in the search for new antidepressant drugs . Future studies could focus on further elucidating the mechanism of action of these compounds, optimizing their synthesis, and conducting more extensive safety and efficacy testing .

properties

IUPAC Name

6-(4-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEITEGWXIIBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.